For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 2-Methoxyethyl Acrylate (CAS 3121-61-7)
Introduction
2-Methoxyethyl acrylate (2-MEA), CAS number 3121-61-7, is a specialty acrylate monomer recognized for its role in the synthesis of advanced polymers with tailored properties.[1] Also known as ethylene glycol monomethyl ether acrylate, this compound is a colorless liquid with a characteristic sharp, musty odor.[2][3] While 2-MEA itself is a reactive building block, its significance in research and drug development stems primarily from the unique properties of its homopolymer, poly(2-methoxyethyl acrylate) (PMEA).
PMEA is distinguished by its exceptional biocompatibility and antithrombogenic (blood-compatible) characteristics, making it a material of high interest for medical devices and drug delivery systems.[4][5] The polymer's ability to resist protein adsorption and platelet adhesion is a critical attribute for applications involving direct contact with blood.[5] This guide provides a comprehensive technical overview of 2-MEA, covering its physicochemical properties, experimental protocols for its polymerization, its applications in the biomedical field, and essential toxicological and safety data.
Physicochemical and General Properties
2-MEA is a flammable, water-soluble liquid.[2][3][6] Its key physical and chemical characteristics are summarized in Table 1. The presence of the methoxyethyl side chain in its structure imparts enhanced flexibility, hydrophilicity, and chemical resistance to the polymers derived from it.[1][7]
| Property | Value |
| CAS Number | 3121-61-7[2] |
| Molecular Formula | C6H10O3[2] |
| Molecular Weight | 130.14 g/mol [2] |
| IUPAC Name | 2-methoxyethyl prop-2-enoate[2] |
| Synonyms | 2-MTA, Methoxyethyl acrylate, Ethylene glycol monomethyl ether acrylate[1][2][3] |
| Appearance | Clear, colorless to slightly yellow liquid with a sharp, musty odor[2][3] |
| Melting Point | -30 °C to -45 °C[3][8] |
| Boiling Point | 156 °C (312.8 °F) at 760 mmHg; 56 °C at 12 mmHg[2][3] |
| Density | 1.012 - 1.013 g/cm³ at 20-25 °C[2][3] |
| Flash Point | 60 °C (140 °F) - closed cup[8][9] |
| Water Solubility | 144 g/L at 20 °C[3][8] |
| logP (Octanol/Water) | 0.9[8] |
| Vapor Density | 4.49 (Air = 1)[2][10] |
| Refractive Index | 1.427 (at 20 °C)[3] |
| PMEA Tg | -50 °C[11] |
Synthesis and Polymerization
The synthesis of high-purity 2-MEA is crucial for its application in the pharmaceutical and biomedical fields. While traditional synthesis involves acid catalysis, newer methods have been developed to improve yield and reduce byproducts.[4] However, the primary focus for researchers is often the controlled polymerization of the monomer to produce PMEA with specific characteristics.
Experimental Protocols for Polymerization
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are frequently employed to synthesize well-defined PMEA polymers.[5] Below are detailed protocols for both traditional free-radical and controlled RAFT polymerization.
2.1.1 Free-Radical Polymerization in Solution
This protocol describes a standard method for synthesizing PMEA using a chemical initiator.
-
Objective: To synthesize PMEA via free-radical polymerization.
-
Materials: 2-Methoxyethyl acrylate (15 g), 1,4-dioxane (60 g), Azobisisobutyronitrile (AIBN) (0.1% by mass of monomer).[12]
-
Procedure: [12]
-
Dissolve 15 g of 2-MEA and the required amount of AIBN in 60 g of 1,4-dioxane in a suitable reaction flask.
-
Bubble nitrogen gas through the solution to remove dissolved oxygen.
-
Heat the reaction mixture to 75°C and maintain this temperature for 10 hours under a nitrogen atmosphere.
-
After polymerization, cool the reaction mixture to room temperature.
-
Add the resulting viscous solution dropwise into a beaker of n-hexane to precipitate the polymer.
-
Isolate the PMEA precipitate.
-
For purification, dissolve the polymer in tetrahydrofuran (THF) and re-precipitate it into n-hexane. Repeat this step twice.
-
Dry the final product under reduced pressure for 24 hours to obtain a clear, colorless, high-viscosity polymer.
-
2.1.2 Aqueous Dispersion RAFT Polymerization
This protocol details a more advanced method for producing biocompatible PMEA nanoparticles in an aqueous system without surfactants.[13][14]
-
Objective: To synthesize PMEA-based nanoparticles via RAFT-mediated aqueous dispersion polymerization.
-
-
Macro-Chain Transfer Agent (Macro-CTA): Poly(poly(ethylene glycol) methyl ether methacrylate) (PPEGMA)
-
Monomer: 2-Methoxyethyl acrylate (MEA)
-
Initiator System: Potassium persulfate (KPS) and Sodium ascorbate (NaAs) as a redox pair.
-
Solvent: Deionized water.
-
Internal Standard: Dimethylformamide (DMF).
-
-
Procedure: [14]
-
Solution Preparation: In a reaction vessel, dissolve the PPEGMA Macro-CTA (e.g., 0.107 g, 0.0096 mmol), MEA (e.g., 0.50 g, 3.83 mmol), and a small amount of DMF (as an internal standard for conversion analysis) in 5 mL of water.
-
Degassing: Seal the vessel and degas the solution by bubbling with nitrogen gas at 0 °C for at least 40 minutes to remove oxygen, which inhibits polymerization.
-
Temperature Equilibration: Immerse the reaction vessel into a preheated oil bath set to the desired reaction temperature (e.g., 30 or 40 °C).
-
Initiation: Once the solution temperature has stabilized, inject degassed aqueous solutions of NaAs (e.g., 0.038 mg, 0.19 µmol) followed by KPS (e.g., 0.052 mg, 0.19 µmol) using microsyringes to initiate the polymerization.
-
Polymerization: Allow the reaction to proceed under a nitrogen atmosphere. The initially clear solution will become opalescent as PMEA nanoparticles form.
-
Sampling and Quenching: At predetermined time intervals, withdraw aliquots from the reaction mixture and quench the polymerization by adding a small amount of an inhibitor like hydroquinone.
-
Analysis: Analyze the samples using techniques such as ¹H NMR (for monomer conversion), Gel Permeation Chromatography (GPC) (for molecular weight and dispersity), and Dynamic Light Scattering (DLS) (for nanoparticle size).
-
Applications in Drug Development and Biomaterials
The primary driver for the use of 2-MEA in biomedical research is the superior biocompatibility of PMEA.[5] This property makes it a candidate for a wide range of applications where materials interact with biological systems.
-
Medical Device Coatings: PMEA is used as an antithrombogenic coating for devices such as artificial lungs, catheters, and stents to prevent blood clot formation.[4][5]
-
Biocompatible Hydrogels: The hydrophilic nature of 2-MEA makes it suitable for creating biocompatible hydrogels.[1] These hydrogels are essential for applications like wound dressings, soft contact lenses, and scaffolds for tissue engineering.[1][7]
-
Drug Delivery Systems: As a pharmaceutical intermediate, 2-MEA is used in the synthesis of polymers that can enhance drug delivery.[1] The resulting polymers can be formulated to control water absorption and mechanical properties, which is advantageous for creating drug release matrices.[1]
-
Anti-Fouling Surfaces: PMEA's resistance to protein adhesion makes it an effective anti-fouling material, preventing the buildup of biological matter on implanted or indwelling devices.[5]
Mechanism of PMEA Biocompatibility
The exceptional blood compatibility of PMEA is not fully understood, but a leading hypothesis involves its unique interaction with water molecules at the polymer surface. It is proposed that PMEA organizes water into a specific state known as "intermediate water," which is distinct from free (bulk) water and bound (ice-like) water. This layer of intermediate water is believed to play a critical role in minimizing the conformational changes in blood proteins (like fibrinogen) that lead to adsorption and subsequent platelet adhesion and activation.[5]
Toxicology and Metabolism
Understanding the toxicological profile of 2-MEA is critical for its safe handling and for evaluating the biocompatibility of any residual monomer in a final product. The monomer is classified as harmful and toxic through various exposure routes and is suspected of causing reproductive and genetic defects.[2][6]
| Toxicity Data | Value | Species/Conditions |
| LD50 Oral | 404 mg/kg[8][9] | Rat[8][9] |
| LD50 Dermal | 252.5 mg/kg[9] | Rabbit[9] |
| LC50 Inhalation | 2.7 mg/L[9] | Rat (4 h)[9] |
| Skin Effects | Causes severe skin burns; may cause an allergic skin reaction[2][6] | |
| Eye Effects | Causes serious eye damage[2] | |
| Systemic Effects | May damage fertility; May damage the unborn child[2][6] | |
| Mutagenicity | Suspected of causing genetic defects[2][6] |
Metabolic Pathway
In vivo, 2-MEA is expected to be rapidly hydrolyzed by ubiquitous carboxylesterase enzymes.[15] This enzymatic action cleaves the ester bond, releasing methacrylic acid and 2-methoxyethanol. The systemic toxicity of 2-MEA is believed to be primarily driven by the 2-methoxyethanol metabolite.[15] This alcohol is further metabolized in the liver by alcohol dehydrogenase to methoxyacetaldehyde, and then by aldehyde dehydrogenase to methoxyacetic acid (MAA).[16] MAA is the ultimate toxicant responsible for the observed testicular and developmental toxicity.[16]
Safety and Handling
Due to its hazardous nature, strict safety protocols must be followed when handling 2-MEA. It is a flammable liquid and is sensitive to heat, light, and polymerization initiators, which can cause hazardous polymerization.[3][6][10]
| Safety Aspect | Guideline |
| GHS Hazards | Flammable liquid (H226), Harmful if swallowed (H302), Causes severe skin burns and eye damage (H314), May cause an allergic skin reaction (H317), Toxic if inhaled (H331), Suspected of causing genetic defects (H341), May damage fertility or the unborn child (H360FD)[2][6] |
| Handling | Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles/face shield, and protective clothing. Avoid all personal contact, including inhalation of vapors.[6][8] |
| Storage | Store in a cool (2-8°C is often recommended), dry, and well-ventilated place away from direct sunlight, heat, and sources of ignition. Keep containers tightly closed. The monomer is often stabilized with an inhibitor like MEHQ (hydroquinone monomethyl ether).[3][6][8] |
| Spills | Evacuate the area and remove all ignition sources. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2][10] |
| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9] |
| Incompatibilities | Strong oxidizing agents, polymerization initiators (e.g., peroxides), strong acids, and strong alkalis.[3][10] |
Conclusion
2-Methoxyethyl acrylate is a versatile monomer whose true value for researchers, particularly in drug development and biomaterials science, is realized through its polymer, PMEA. The exceptional biocompatibility and antithrombogenic properties of PMEA have established it as a critical material for improving the safety and efficacy of medical devices that contact blood. While the monomer itself requires careful handling due to its toxicity, its controlled polymerization yields a polymer with a highly desirable safety profile for biomedical applications. Future research will likely continue to explore the unique polymer-water interactions of PMEA and expand its use in advanced drug delivery systems, tissue engineering, and next-generation medical implants.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Methoxyethyl acrylate | C6H10O3 | CID 18392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methoxyethyl acrylate | 3121-61-7 [chemicalbook.com]
- 4. Synthesis and application research of 2-Methoxyethyl acrylate_Chemicalbook [chemicalbook.com]
- 5. 2-Methoxyethyl acrylate | 32171-39-4 | Benchchem [benchchem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. polysciences.com [polysciences.com]
- 8. 2-Methoxyethyl acrylate - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. 2-METHOXYETHYL ACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. 2-MTA, 2-methoxyethyl acrylate|Alicyclic/aromatic/ether | Chemical products | Business & Products | Osaka Organic Chemical Industry Ltd. [ooc.co.jp]
- 12. Synthesis routes of 2-Methoxyethyl acrylate [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. shimadzu.com.cn [shimadzu.com.cn]
- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 16. researchgate.net [researchgate.net]
